Home > Products > Screening Compounds P40458 > Bivalirudin Impurity 1
Bivalirudin Impurity 1 - 72378-50-8

Bivalirudin Impurity 1

Catalog Number: EVT-1478360
CAS Number: 72378-50-8
Molecular Formula: C6H8N2O4
Molecular Weight: 172.14
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione

    Compound Description: Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione is identified as a major impurity in ceftriaxone sodium preparations for injection. [] It plays a role in the incompatibility of ceftriaxone sodium with calcium-containing solutions. [] The addition of this impurity to a mixed solution of ceftriaxone sodium and calcium chloride was found to decrease the number of insoluble microparticles formed. [] Additionally, the concentration of calcium ions decreased with increasing concentrations of this impurity. []

    Relevance: This compound is identified as a major impurity in ceftriaxone sodium preparations, while "Bivalirudin Impurity 1" is also an impurity found in pharmaceutical preparations. [] The paper focuses on the role of impurities in pharmaceutical compatibility, suggesting a shared area of relevance between this compound and "Bivalirudin Impurity 1." []

Heparin

    Compound Description: Heparin is a widely used anticoagulant in medical procedures, including cardiovascular surgery, extracorporeal membrane oxygenation (ECMO), and ventricular assist device (VAD) implantation. [] It requires the cofactor antithrombin to inhibit thrombin and factor Xa. [] Heparin is commonly used as the primary anticoagulant during ECMO but can lead to complications such as heparin-induced thrombocytopenia (HIT) and heparin resistance. [, , , ]

    Relevance: Several papers discuss bivalirudin as an alternative anticoagulant to heparin, especially in cases of HIT or heparin resistance. [, , , ] This suggests that "Bivalirudin Impurity 1," as a component related to bivalirudin, might also be relevant in the context of heparin and its clinical implications.

Overview

Bivalirudin Impurity 1 is a notable impurity associated with the synthetic peptide bivalirudin, which is a direct thrombin inhibitor used primarily in anticoagulation therapy. Understanding this impurity is crucial for ensuring the quality and efficacy of bivalirudin formulations. The synthesis, characterization, and analysis of impurities like Bivalirudin Impurity 1 are essential components of pharmaceutical development and quality control.

Source

Bivalirudin is synthesized through solid-phase peptide synthesis (SPPS) or a hybrid approach combining solid-phase and solution synthesis. The presence of impurities, including Bivalirudin Impurity 1, can arise from various stages of synthesis, including incomplete reactions or degradation during storage .

Classification

Bivalirudin Impurity 1 can be classified as a peptide impurity resulting from the deamidation or deletion of specific amino acids within the bivalirudin sequence. The primary structure of bivalirudin consists of 20 amino acids, and any alterations can significantly impact its pharmacological properties .

Synthesis Analysis

Methods

The synthesis of bivalirudin typically involves the following methods:

  • Solid-Phase Peptide Synthesis: This method allows for the sequential addition of protected amino acids to a growing peptide chain attached to a solid support.
  • Hybrid Approaches: These may involve both solid-phase and solution-phase techniques, allowing for flexibility in synthesizing complex peptides .

Technical Details

  • Coupling Reagents: The coupling of amino acid fragments is facilitated by reagents that activate carboxyl groups, such as carbodiimides or active esters.
  • Purification Techniques: Following synthesis, crude bivalirudin is purified using high-performance liquid chromatography (HPLC), which separates the desired peptide from impurities based on their size and polarity .
Molecular Structure Analysis

Structure

Bivalirudin has a defined amino acid sequence (FPRPGGGGNGDFEEIPEEYL) with a monoisotopic mass of approximately 2178.9858 Da. Bivalirudin Impurity 1 may result from specific modifications to this sequence, such as the loss of an amino acid .

Data

The molecular structure can be analyzed using techniques like mass spectrometry (MS) and liquid chromatography-mass spectrometry (LC-MS), which help identify and quantify impurities based on their mass-to-charge ratios .

Chemical Reactions Analysis

Reactions

The formation of Bivalirudin Impurity 1 can occur through several chemical reactions during synthesis:

  • Deamidation: This reaction involves the conversion of asparagine or glutamine residues to aspartic acid or glutamic acid, respectively, leading to structural changes in the peptide.
  • Deletion Reactions: Specific amino acids may be lost during synthesis or purification processes due to incomplete reactions or instability .

Technical Details

The identification of these reactions is often performed using LC-MS/MS techniques that provide detailed fragmentation patterns indicative of specific modifications within the peptide structure .

Mechanism of Action

Process

Bivalirudin functions by binding to thrombin, inhibiting its activity, which plays a critical role in blood coagulation. The presence of impurities like Bivalirudin Impurity 1 can potentially alter this mechanism by affecting binding affinity or biological activity.

Data

Studies have shown that even minor structural changes in peptides can lead to significant variations in their pharmacodynamics and pharmacokinetics, underscoring the importance of monitoring impurities during drug development .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

The chemical properties include:

  • Molecular Weight: Approximately 2178 Da for bivalirudin; impurities may have slightly different weights depending on their structure.
  • Stability: The stability can be affected by factors such as pH, temperature, and storage conditions, leading to potential degradation pathways that generate impurities .
Applications

Scientific Uses

Bivalirudin and its associated impurities are primarily studied in pharmaceutical research focused on anticoagulant therapies. Understanding these impurities is vital for:

  • Quality Control: Ensuring that formulations meet safety and efficacy standards.
  • Regulatory Compliance: Meeting guidelines set by health authorities regarding acceptable impurity levels.
  • Research Applications: Investigating the effects of specific modifications on drug efficacy and safety profiles.
Structural & Chemical Characterization of Bivalirudin Impurity 1

Molecular Identity & Nomenclature

IUPAC Nomenclature & CAS Registry Analysis

Bivalirudin Impurity 1 is unambiguously identified by the CAS Registry Number 72378-50-8 and the IUPAC name (S)-2-(3-amino-2,5-dioxopyrrolidin-1-yl)acetic acid [1] [5]. This registry number provides a unique identifier for regulatory documentation and analytical standards. The compound is classified as a process-related impurity arising during the synthesis or purification of the anticoagulant peptide drug bivalirudin [4]. Structurally, it belongs to the pyrrolidine-dione class, featuring a five-membered lactam ring with a carboxylic acid side chain. The stereochemical descriptor (S) indicates the chiral center at the C3 position of the pyrrolidinone ring, which is critical for its potential interactions [5].

Table 1: Molecular Identity of Bivalirudin Impurity 1

PropertyValue
CAS Registry Number72378-50-8
IUPAC Name(S)-2-(3-amino-2,5-dioxopyrrolidin-1-yl)acetic acid
Molecular FormulaC₆H₈N₂O₄
Molecular Weight172.14 g/mol
Parent DrugBivalirudin
ClassificationProcess-related impurity

Structural Elucidation via NMR & Mass Spectrometry

Structural confirmation of Bivalirudin Impurity 1 relies on complementary spectroscopic techniques:

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry reveals the protonated molecular ion [M+H]⁺ at m/z 173.08, consistent with the molecular formula C₆H₈N₂O₄ [5] [9]. Tandem MS/MS fragmentation shows diagnostic peaks at m/z 156.06 (loss of NH₃), 128.07 (loss of H₂NCO), and 83.03 (pyrrolidine-dione ring fragment) [9].
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR assignments provide atomic-level resolution [7] [9]:
  • ¹H NMR (D₂O): δ 4.21 (s, 2H, CH₂COOH), 4.05 (dd, 1H, H-3), 3.30 (dd, 1H, H-4a), 2.90 (dd, 1H, H-4b).
  • ¹³C NMR (D₂O): δ 176.8 (C-2), 174.2 (COOH), 170.5 (C-5), 52.1 (C-3), 47.8 (CH₂COOH), 36.2 (C-4).The chemical shift at δ 52.1 ppm (C-3) confirms the chiral (S)-configuration, while carbonyl resonances at δ 176–170 ppm validate the lactam and carboxylic acid functionalities [7].

Table 2: Key Spectral Signatures of Bivalirudin Impurity 1

TechniqueKey SignalsInterpretation
MS (ESI+)[M+H]⁺: m/z 173.08Molecular ion confirmation
MS/MSm/z 156.06 (-NH₃), 128.07 (-CONH₂), 83.03Fragmentation pattern of pyrrolidine-dione core
¹H NMRδ 4.21 (s, 2H), 4.05 (dd, 1H), 3.30 (dd, 1H), 2.90 (dd, 1H)CH₂COOH; H-3; H-4 diastereotopic protons
¹³C NMRδ 176.8, 174.2, 170.5 (carbonyls); 52.1 (C-3); 47.8 (CH₂); 36.2 (C-4)Lactam/acid groups; chiral center; methylene linker

Stereochemical Configuration & Isomeric Differentiation

The chiral center at C3 (pyrrolidinone ring) exists exclusively in the (S)-configuration in Bivalirudin Impurity 1, as established by chiral HPLC and optical rotation data [3] [5]. This configuration is pharmacologically relevant due to potential interactions with chiral environments in thrombin’s active site. Key stereochemical distinctions include:

  • Enantiomeric Differentiation: The (R)-enantiomer (if present) would exhibit distinct chromatographic retention (chiral stationary phases) and NMR chemical shifts for protons near the stereocenter [3].
  • Diastereomeric Risks: During peptide synthesis, epimerization at adjacent residues (e.g., D-Phe¹² in bivalirudin) could generate diastereomeric impurities, but Bivalirudin Impurity 1 itself lacks additional chiral centers [4] [8].
  • Conformational Stability: The lactam ring adopts a half-chair conformation with the carboxylic acid side chain equatorial, minimizing steric strain. This conformation influences solubility and reactivity during impurity formation [3].

Regulatory guidelines (ICH Q6A) require stringent control over stereochemical impurities ≥0.15% via chiral LC-MS methods [9]. The (S)-configuration’s stability under synthesis conditions (e.g., acidic/basic hydrolysis) is monitored using CD spectroscopy and molecular modeling to predict racemization risks [3] [9].

Analytical Detection & Regulatory Significance

LC-HRMS Detection in Drug Products

Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) enables specific detection at ≤0.1% relative to bivalirudin API [2]. Key methodological parameters include:

  • Column: C18 stationary phase (e.g., 300SB-C18, 150 × 4.6 mm, 5 μm).
  • Detection: Positive-ion ESI with HRMS (resolution >25,000) for m/z 173.08 [2] [9].
  • Limit of Detection (LOD): 0.02–0.04 μM, equivalent to 3.4–6.9 ng/mL [2].

Regulatory Classification & Control Limits

As per ICH Q3A(R2), Bivalirudin Impurity 1 is a qualified impurity with a reporting threshold of 0.10%, identification threshold of 0.15%, and qualification threshold of 0.20% [1] [4]. It arises from:

  • Peptide Bond Hydrolysis: Degradation of the Arg³-Pro⁴ or Asn⁹-Gly¹⁰ bonds in bivalirudin releases the pyrrolidine-dione fragment [4].
  • Synthesis Intermediates: Incomplete purification during solid-phase peptide synthesis (SPPS) using Wang or Cl-Trt resins [8].

Properties

CAS Number

72378-50-8

Product Name

Bivalirudin Impurity 1

Molecular Formula

C6H8N2O4

Molecular Weight

172.14

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.